molecular formula C20H20BrN3O3S B4157929 4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Cat. No.: B4157929
M. Wt: 462.4 g/mol
InChI Key: LVQMTENQPGLUMJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, oxazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by the introduction of the bromophenyl and sulfonyl groups. The final step involves the coupling of the oxazole derivative with 4-methylpiperazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dehalogenated products.

Scientific Research Applications

4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
  • 1-{4-[(4-bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-ethylpiperazine
  • 1-{4-[(4-bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-propylpiperazine

Comparison: The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group on the piperazine ring. This structural feature may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different alkyl substitutions.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-23-11-13-24(14-12-23)20-19(22-18(27-20)15-5-3-2-4-6-15)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQMTENQPGLUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Reactant of Route 4
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Reactant of Route 5
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Reactant of Route 6
4-(4-Bromophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

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